1-(Cyanomethyl)piperidine-3-carboxylic acid
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Overview
Description
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids, a group to which “1-(Cyanomethyl)piperidine-3-carboxylic acid” likely belongs, are influenced by the presence of both a carbonyl and a hydroxyl group in the same molecule .Scientific Research Applications
Spectroscopic and Theoretical Studies
- (R/S)-Piperidinium-3-carboxylic Acid Complexes : Studies on the complexation of (R/S)-Piperidinium-3-carboxylic acid with various agents, showing significant insights into molecular interactions and hydrogen bonding (Anioła et al., 2016).
Cardiovascular Activity and Electrochemical Studies
- Nitriles of 1,4-Dihydropyridine-3-carboxylic Acid : Research on the cardiovascular activity and electrochemical oxidation of nitriles derived from 1,4-dihydropyridine-3-carboxylic acid, demonstrating potential in medical applications (Krauze et al., 2004).
Crystal Structure Analysis
- Diastereomeric Complexes of Piperidine-3-carboxylic Acid : Exploration of the crystal structure and spectroscopic properties of diastereomeric complexes, providing insights into molecular conformations (Bartoszak-Adamska et al., 2011).
Synthesis of Heterocycles
- New Routes to Piperidino-Cyclopiperidinecarboxamides : Development of new synthetic pathways for piperidino-cyclopiperidinecarboxamides, showcasing their potential as pharmaceutical building blocks (Vilsmaier et al., 1996).
Use in Synthetic Applications
- Cyclopropanone Equivalents from 3-Chloropropionic Acid : Utilization of derivatives prepared from piperidide of 3-chloropropionic acid in synthetic applications, such as forming pyrroles and pyrrolines (Wasserman et al., 1989).
Inhibitors of Matrix Metalloproteinases
- Carboxylic Acid-Based Inhibitors : Discovery of carboxylic acids containing substituted piperidine as potent inhibitors of matrix metalloproteinases, crucial for therapeutic applications (Pikul et al., 2001).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-(cyanomethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-3-5-10-4-1-2-7(6-10)8(11)12/h7H,1-2,4-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBHVDXCFYVZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyanomethyl)piperidine-3-carboxylic acid |
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